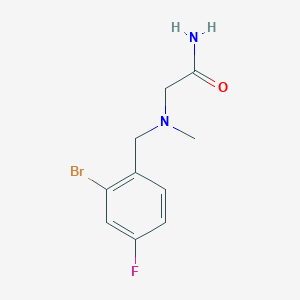
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a bromo and fluoro substituent on the benzyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide typically involves the reaction of 2-bromo-4-fluorobenzylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-Bromo-4-fluorobenzylamine is reacted with methylamine in the presence of a base such as sodium hydroxide.
Step 2: The resulting intermediate is then treated with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may result in the replacement of the bromo or fluoro group with another substituent.
Scientific Research Applications
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The bromo and fluoro substituents on the benzyl ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylacetanilide
- 2-Bromo-4-chloroacetamide
- 2-Fluoro-4-bromoaniline
Uniqueness
2-((2-Bromo-4-fluorobenzyl)(methyl)amino)acetamide is unique due to the presence of both bromo and fluoro substituents on the benzyl ring. This combination imparts distinct chemical properties, making it a valuable compound for various research applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C10H12BrFN2O |
|---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)methyl-methylamino]acetamide |
InChI |
InChI=1S/C10H12BrFN2O/c1-14(6-10(13)15)5-7-2-3-8(12)4-9(7)11/h2-4H,5-6H2,1H3,(H2,13,15) |
InChI Key |
PZELGXQTWWQOID-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)Br)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















